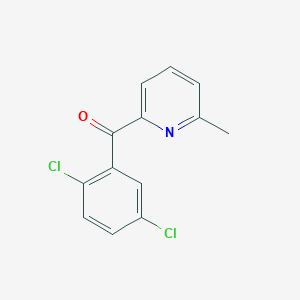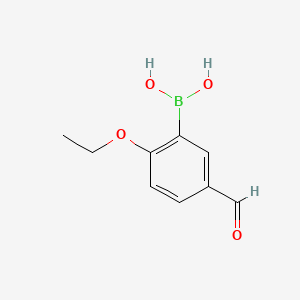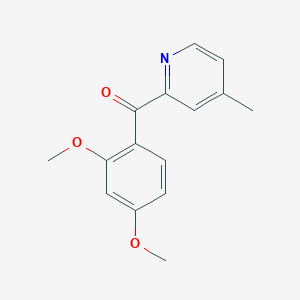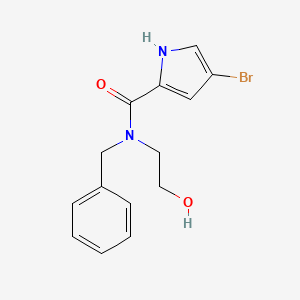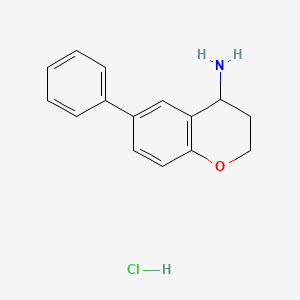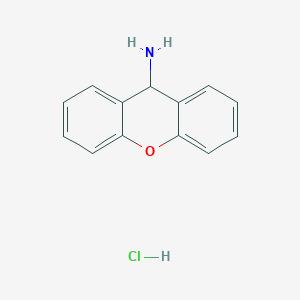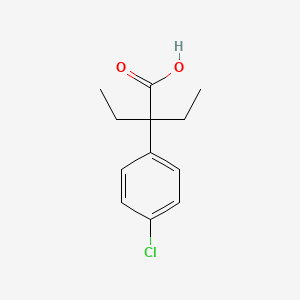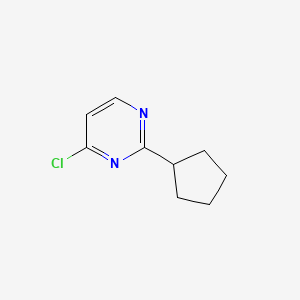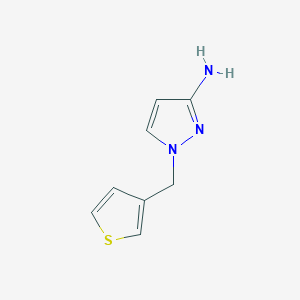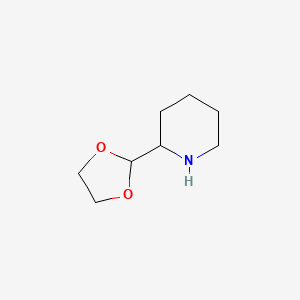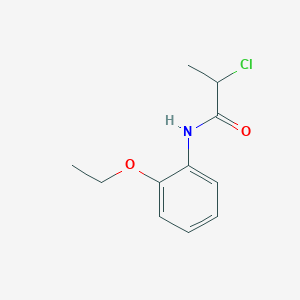
2-chloro-N-(2-ethoxyphenyl)propanamide
Overview
Description
2-chloro-N-(2-ethoxyphenyl)propanamide is a compound with the molecular formula C11H14ClNO2 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(2-ethoxyphenyl)propanamide is 1S/C11H14ClNO2/c1-3-15-10-7-5-4-6-9(10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 2-chloro-N-(2-ethoxyphenyl)propanamide is 227.69 . It is a powder at room temperature .Scientific Research Applications
Melatonin Receptor Binding Affinities
Research into substituted phenylalkyl amides, analogous to 2-chloro-N-(2-ethoxyphenyl)propanamide, has revealed their potential in investigating melatonin receptor binding affinities. For instance, N-propanoyl-3-(3-methoxyphenyl)propanamine exhibited a binding affinity of 5.6 nM, demonstrating the potential of these compounds as simplified frameworks to study substituent effects on melatonin receptor binding affinity (Garratt et al., 1996).
Antinociceptive Properties
(5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives have shown varying levels of antinociceptive activity, with certain compounds notably more active than standard drugs like dipyrone and aspirin in tests like tail clip, tail flick, hot plate, and writhing methods (Önkol et al., 2004).
Applications in Antimicrobial Activity
Antimicrobial Activity of Azetidin-2-ones
A series of compounds, including 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones, have been synthesized and demonstrated potent antimicrobial activity against microbes like Bacillus anthracis, Staphylococcus aureus, and Candida albicans. This suggests the utility of propanamide derivatives in developing antimicrobial agents (Halve et al., 2007).
Applications in Analytical Chemistry and Environmental Science
Controlled Release Formulations
In the field of agricultural chemistry, microencapsulated alachlor (a related compound) has been developed to reduce potential leaching in soil, maintaining effective biological activity. This work suggests the potential of propanamide derivatives in controlled-release formulations, offering a method to mitigate environmental impact while retaining effectiveness (Fernández-Urrusuno et al., 2000).
Applications in Molecular Biology
Enzyme-like Catalysis
Propanamide derivatives have been studied for their catalytic activity. For instance, a dinuclear Zn(II) complex demonstrated enzyme-like acceleration for the hydrolysis of a DNA model, suggesting that similar compounds may have applications in biochemical research or molecular biology (Liu et al., 2008).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-chloro-N-(2-ethoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-10-7-5-4-6-9(10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRPVFOGMIDJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-ethoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452549.png)
